molecular formula C4H2F6O4Pd B8435392 Palladium Bis(2,2,2-trifluoroacetate); Palladium Bis(trifluoroacetate); Palladium Trifluoroacetate;Trifluoroacetic Acid palladium(2+) Salt Trifluoroacetic Acid Palladium(II) Salt

Palladium Bis(2,2,2-trifluoroacetate); Palladium Bis(trifluoroacetate); Palladium Trifluoroacetate;Trifluoroacetic Acid palladium(2+) Salt Trifluoroacetic Acid Palladium(II) Salt

Cat. No.: B8435392
M. Wt: 334.47 g/mol
InChI Key: COLUEFHMCJXSGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Chemical Reactions Analysis

Mechanism of Action

The mechanism by which palladium(II) trifluoroacetate exerts its effects involves the formation of palladium complexes that facilitate various organic reactions. For example, in oxidation reactions, it acts as an electron transfer agent, while in cross-coupling reactions, it forms palladium intermediates that enable the coupling of different organic molecules .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to palladium(II) trifluoroacetate include:

Uniqueness

Palladium(II) trifluoroacetate is unique due to its high solubility in organic solvents and its ability to catalyze a wide range of reactions under mild conditions. Its trifluoroacetate ligand provides distinct reactivity compared to other palladium salts, making it particularly useful in selective oxidation and cross-coupling reactions .

Properties

Molecular Formula

C4H2F6O4Pd

Molecular Weight

334.47 g/mol

IUPAC Name

palladium;2,2,2-trifluoroacetic acid

InChI

InChI=1S/2C2HF3O2.Pd/c2*3-2(4,5)1(6)7;/h2*(H,6,7);

InChI Key

COLUEFHMCJXSGI-UHFFFAOYSA-N

Canonical SMILES

C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.[Pd]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.